molecular formula C10H14N4O3 B6662108 5-[(3-Aminopyrazine-2-carbonyl)amino]pentanoic acid

5-[(3-Aminopyrazine-2-carbonyl)amino]pentanoic acid

Cat. No.: B6662108
M. Wt: 238.24 g/mol
InChI Key: CUGQYQHYYZXJNX-UHFFFAOYSA-N
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Description

5-[(3-Aminopyrazine-2-carbonyl)amino]pentanoic acid is a compound that features a pyrazine ring substituted with an amino group at the 3-position and a carbonyl group at the 2-position, which is further linked to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-aminopyrazine-2-carboxylic acid with a pentanoic acid derivative under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Aminopyrazine-2-carbonyl)amino]pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

5-[(3-Aminopyrazine-2-carbonyl)amino]pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3-Aminopyrazine-2-carbonyl)amino]pentanoic acid involves its interaction with specific molecular targets. The amino and carbonyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pyrazine ring can also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-Aminopyrazine-2-carbonyl)amino]pentanoic acid is unique due to the combination of the pyrazine ring and the pentanoic acid chain, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

5-[(3-aminopyrazine-2-carbonyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3/c11-9-8(12-5-6-13-9)10(17)14-4-2-1-3-7(15)16/h5-6H,1-4H2,(H2,11,13)(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGQYQHYYZXJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(=O)NCCCCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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